molecular formula C20H24N2O2 B2552977 N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methylbenzamide CAS No. 1448124-90-0

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methylbenzamide

Cat. No. B2552977
CAS RN: 1448124-90-0
M. Wt: 324.424
InChI Key: BFUPVBNUJKPCDE-UHFFFAOYSA-N
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methylbenzamide, also known as MPMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis and Antimicrobial Applications

A series of compounds related to N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methylbenzamide were synthesized and evaluated for their antimicrobial properties. These studies revealed the potential of these compounds in treating bacterial and fungal infections due to their inhibitory actions against various strains of bacteria and fungi. For instance, the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring demonstrated promising therapeutic interventions for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Antiviral Activity

Research on N-phenylbenzamide derivatives has shown significant anti-EV 71 activities, suggesting the potential for these compounds to serve as lead compounds in the development of antiviral drugs. Specifically, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide displayed activity against EV 71 strains at low micromolar concentrations, indicating its promise as a basis for anti-EV 71 drugs (Ji et al., 2013).

Neurotropic and Psychotropic Profiling

The psycho- and neurotropic properties of related compounds were explored, highlighting two substances with specific sedative effects, anti-amnesic activity, anti-anxiety action, and considerable antihypoxic effect. This research opens avenues for developing new psychoactive compounds for treating various neurological and psychological disorders (Podolsky, Shtrygol’, & Zubkov, 2017).

Pharmaceutical Properties and Drug Development

Investigations into the structural-activity relationships of these compounds have led to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. This suggests the potential of this compound derivatives in developing new antibacterial agents with enhanced drug-like characteristics (Haydon et al., 2010).

Mechanism of Action

While the specific mechanism of action for your compound is not available, many piperidine derivatives have been found to exhibit various biological activities, such as antibacterial, antifungal, and anti-inflammatory effects .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of chemicals, including piperidine derivatives . They include details on flammability, toxicity, and environmental impact .

Future Directions

The development of new piperidine derivatives with improved pharmacological properties is an active area of research. Future work may involve the synthesis of novel derivatives, evaluation of their biological activities, and optimization of their properties for therapeutic applications .

properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-5-3-4-6-19(15)20(23)21-16-7-9-17(10-8-16)22-13-11-18(24-2)12-14-22/h3-10,18H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUPVBNUJKPCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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